N-Propionyl-L-valine
Overview
Description
N-Propionyl-L-valine is a derivative of the amino acid valine, which is one of the essential amino acids required for protein synthesis in humans. This compound is characterized by the addition of a propionyl group to the amino acid valine, resulting in a modified structure that can have unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propionyl-L-valine typically involves the reaction of L-valine with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-propionyl derivative. The general reaction can be represented as follows: [ \text{L-Valine} + \text{Propionic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Propionyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The propionyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Propionyl-L-valine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Propionyl-L-valine involves its interaction with specific molecular targets and pathways. The propionyl group can influence the compound’s binding affinity and activity, affecting various biochemical processes. For example, it may interact with enzymes involved in amino acid metabolism, altering their activity and leading to changes in metabolic pathways.
Comparison with Similar Compounds
N-Acetyl-L-valine: Similar in structure but with an acetyl group instead of a propionyl group.
N-Butyryl-L-valine: Contains a butyryl group, leading to different chemical and biological properties.
N-Propionyl-L-leucine: Another propionylated amino acid with a different side chain.
Uniqueness: N-Propionyl-L-valine is unique due to its specific propionyl modification, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-3-methyl-2-(propanoylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFCFBRYSUZTJY-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942064 | |
Record name | N-(1-Hydroxypropylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20051-64-3 | |
Record name | N-Propionyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020051643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxypropylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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